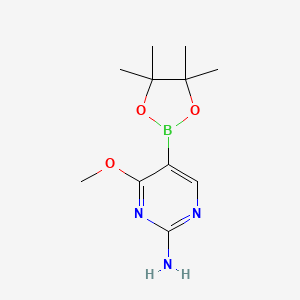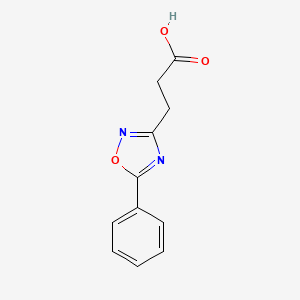
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid
Vue d'ensemble
Description
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antioxidant properties.
Medicine: The compound has shown promise in preclinical studies for its anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid is similar to other oxadiazole derivatives, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid and 3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid. its unique structure and functional groups contribute to its distinct chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
3-(5-phenyl-1,2,4-oxadiazol-3-yl)benzoic acid
3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid
Propriétés
IUPAC Name |
3-(5-phenyl-1,2,4-oxadiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)7-6-9-12-11(16-13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHSXDEWAAOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


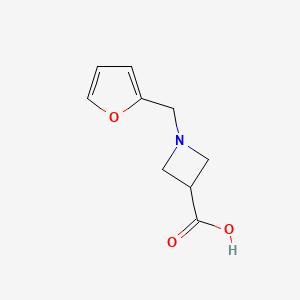
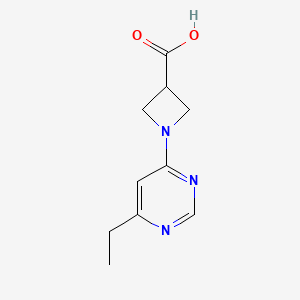
![methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1532752.png)
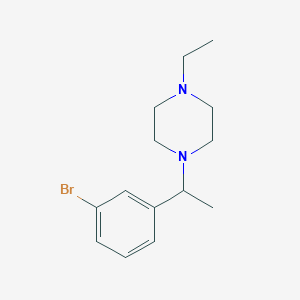


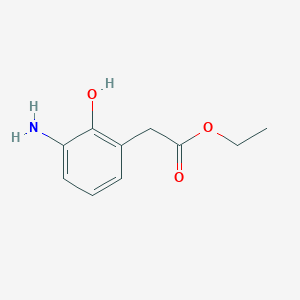
![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)



![6-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1532766.png)
